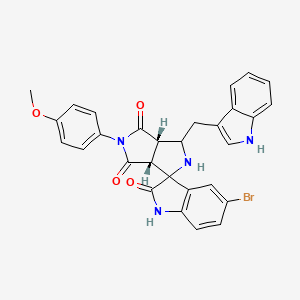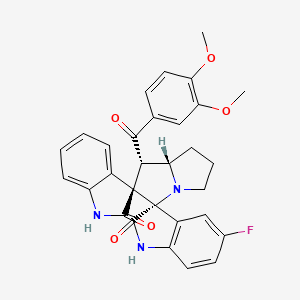
C30H26FN3O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C30H26FN3O5 is a complex organic molecule This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C30H26FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. Common synthetic routes may include:
Aromatic Substitution Reactions: These reactions are used to introduce substituents onto aromatic rings.
Condensation Reactions: These reactions help in forming larger molecules by combining smaller ones.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the molecule.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may also be used to increase the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
C30H26FN3O5: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can convert functional groups to different states.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C30H26FN3O5: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of C30H26FN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
C30H26FN3O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with aromatic rings and functional groups such as fluorine, hydroxyl, or amino groups.
Uniqueness: The presence of specific functional groups and the overall molecular structure can give unique properties, such as higher reactivity or specific biological activity.
Propiedades
Fórmula molecular |
C30H26FN3O5 |
|---|---|
Peso molecular |
527.5 g/mol |
InChI |
InChI=1S/C30H26FN3O5/c1-38-23-12-9-16(14-24(23)39-2)26(35)25-22-8-5-13-34(22)30(19-15-17(31)10-11-21(19)33-28(30)37)29(25)18-6-3-4-7-20(18)32-27(29)36/h3-4,6-7,9-12,14-15,22,25H,5,8,13H2,1-2H3,(H,32,36)(H,33,37)/t22-,25-,29+,30+/m0/s1 |
Clave InChI |
LBTVKRBOIFBQGZ-RRWMQESRSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


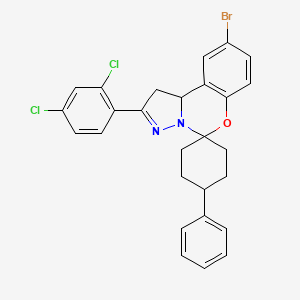
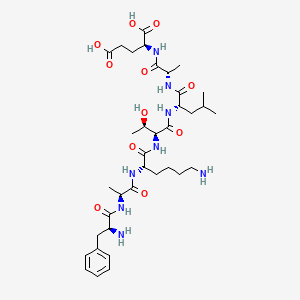
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
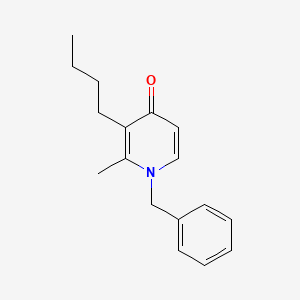
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
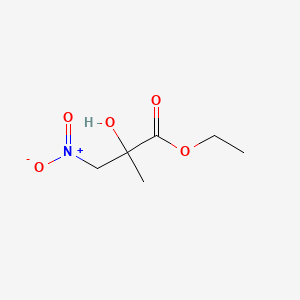
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
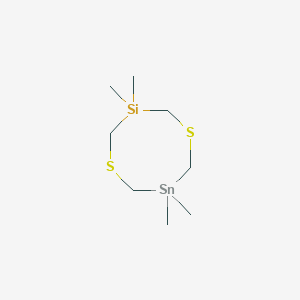
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
